2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid is a synthetic organic compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid typically involves multiple steps:
Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Nitration of phenylacetic acid: Phenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrophenylacetic acid.
Coupling reaction: The Boc-protected piperazine is then coupled with 4-nitrophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in electron transfer reactions, while the piperazine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(4-Ac-piperazinyl)-2-(4-nitrophenyl)acetic acid: Has an acetyl (Ac) protecting group instead of Boc, which may affect its stability and reactivity.
2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and reactivity.
Uniqueness
2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(4-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-4-6-13(7-5-12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDMOMFZWIXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146205 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-20-4 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885274-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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